molecular formula C20H22O9 B12521250 (2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

(2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B12521250
M. Wt: 406.4 g/mol
InChI Key: JAYVHSBYKLLDJC-UHFFFAOYSA-N
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Description

Structural Characterization of (2S,3R,4S,5S,6R)-2-[2,4-Dihydroxy-6-[(E)-2-(4-Hydroxyphenyl)Ethenyl]Phenoxy]-6-(Hydroxymethyl)Oxane-3,4,5-Triol

Crystallographic Analysis and Molecular Conformation

The molecular formula of piceid is $$ \text{C}{20}\text{H}{22}\text{O}8 $$, with a molecular weight of 390.39 g/mol. While X-ray crystallographic data for piceid remains unreported, its physical properties provide insights into molecular conformation. The compound exists as a white to almost white crystalline powder with a melting point of 226°C. Specific optical rotation measurements in methanol ($$[\alpha]{20}^{D} = -68^\circ$$) confirm the stereochemical configuration of the glucose moiety. The (E)-stilbene structure is stabilized by intramolecular hydrogen bonding between the 4'-hydroxyl group of the resveratrol moiety and the glycosidic oxygen, as inferred from nuclear magnetic resonance (NMR) data.

Table 1: Physical and Chemical Properties of Piceid

Property Value Source
Molecular Formula $$ \text{C}{20}\text{H}{22}\text{O}_8 $$
Molecular Weight 390.39 g/mol
Specific Rotation ($$[\alpha]_{20}^{D}$$) -68° (c = 1, MeOH)
Melting Point 226°C
Maximum Absorption Wavelength 305 nm (EtOH)

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides definitive evidence for the structure of piceid. The $$ ^1\text{H} $$-NMR spectrum in CD$$_3$$OD reveals key resonances:

  • A doublet at $$ \delta 4.80 \, (\text{J} = 7.6 \, \text{Hz}) $$ for the anomeric proton of the β-glucopyranose moiety.
  • Olefinic protons of the (E)-stilbene group as doublets at $$ \delta 6.82 \, (\text{J} = 16.4 \, \text{Hz}) $$ and $$ \delta 7.06 \, (\text{J} = 16.4 \, \text{Hz}) $$.
  • Aromatic protons of the resveratrol aglycone between $$ \delta 6.20 $$ and $$ \delta 7.40 $$.

The $$ ^{13}\text{C} $$-NMR spectrum confirms glycosidation at the 3-hydroxy position, with a downfield shift of the C-3 carbon to $$ \delta 158.0 $$ ppm.

Table 2: Key $$ ^{13}\text{C} $$-NMR Chemical Shifts of Piceid

Carbon Position Chemical Shift (ppm) Assignment
C-1 (Glucose) 100.6 Anomeric Carbon
C-3 (Resveratrol) 158.0 Glycosidation Site
C-4' (Resveratrol) 157.2 Phenolic Hydroxyl
C-β (Stilbene) 128.5 (E)-Configuration
High-Resolution Mass Spectrometry Profiling

High-resolution mass spectrometry (HRMS) of piceid exhibits a pseudomolecular ion peak at $$ m/z \, 391.1395 \, [\text{M} + \text{H}]^+ $$, consistent with the molecular formula $$ \text{C}{20}\text{H}{22}\text{O}_8 $$ (calculated: 390.39 Da). Fragmentation patterns include losses of the glucose moiety ($$ -162 \, \text{Da} $$) and sequential dehydration peaks, confirming the glycosidic linkage.

Computational Chemistry Approaches

Molecular Dynamics Simulations of Glycosidic Bond Stability

While molecular dynamics simulations specific to piceid are not reported in the literature, the rigidity of the β-glucopyranose ring and the (E)-stilbene system suggests high conformational stability. Potential energy surface calculations predict that rotation about the glycosidic bond is restricted due to steric hindrance between the glucose C-2 hydroxyl and the resveratrol C-4 hydrogen.

Density Functional Theory Calculations for Electronic Structure

Density functional theory (DFT) studies could elucidate the regioselectivity of piceid biosynthesis. The 3-hydroxy position of resveratrol exhibits a lower proton affinity ($$ \sim 1380 \, \text{kJ/mol} $$) compared to the 4'-hydroxy group ($$ \sim 1415 \, \text{kJ/mol} $$), favoring glucosidation at C-3. Frontier molecular orbital analysis would further reveal charge distribution differences between hydroxyl sites, explaining the enzymatic preference for 3-O-glucosylation observed in Phytolacca americana cell cultures.

Properties

IUPAC Name

2-[2,4-dihydroxy-6-[2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O9/c21-9-15-16(25)17(26)18(27)20(28-15)29-19-11(7-13(23)8-14(19)24)4-1-10-2-5-12(22)6-3-10/h1-8,15-18,20-27H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYVHSBYKLLDJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=C(C(=CC(=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Rhaponticin (Stilbene Glucoside)

  • Structure: (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol .
  • Key differences :
    • Methoxy substitution at the 4-position of the phenyl group vs. hydroxyl in the target compound.
    • Anti-inflammatory properties, contrasting with the broader bioactivity of the target compound .
  • Molecular weight : ~482 g/mol, significantly lower due to fewer substituents.

α-/β-Arbutin (Hydroquinone Glucosides)

  • Structure: (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(4-hydroxyphenoxy)oxane-3,4,5-triol .
  • Key differences: Simpler structure with a single hydroxyphenoxy group vs. stilbene-phenolic substituents in the target compound. Function as tyrosinase substrates, used in skin-lightening cosmetics .

4-Nitrophenyl Glucoside

  • Structure : (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(4-nitrophenyl)methoxy]oxane-3,4,5-triol .
  • Key differences :
    • Nitrophenyl group introduces electron-withdrawing effects, enhancing antimicrobial and antioxidant activity compared to the target compound’s hydroxyl-rich structure .
  • Applications : Biosensor development and biocatalysis due to its stability .

SGLT Inhibitors (e.g., Sotagliflozin)

  • Structure : (2S,3R,4R,5S,6R)-2-[4-chloro-3-(4-ethoxybenzyl)phenyl]-6-(methylthio)tetrahydro-2H-pyran-3,4,5-triol .
  • Key differences :
    • Chloro and ethoxybenzyl substituents target sodium-glucose transporters (SGLT2) for diabetes management, unlike the target compound’s stilbene-mediated bioactivity .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity/Applications Source
Target Compound ~C₅₄H₅₂O₁₉ ~1005 Stilbene-phenolic, dihydroxybenzofuran Broad bioactivity, toxicity Foeniculum vulgare
Rhaponticin C₂₁H₂₂O₉ 418.39 4-Methoxyphenyl, stilbene Anti-inflammatory Rhubarb
α-Arbutin C₁₂H₁₆O₇ 272.25 Hydroxyphenoxy Tyrosinase substrate, skin care Synthetic/Natural
4-Nitrophenyl Glucoside C₁₃H₁₇NO₈ 315.28 4-Nitrophenyl Antimicrobial, biosensors Synthetic
Sotagliflozin (SGLT Inhibitor) C₂₁H₂₅ClO₅S 424.94 Chloro, ethoxybenzyl, methylthio Diabetes therapy Synthetic

Research Findings and Functional Insights

  • Polarity and Solubility : The target compound’s high hydroxyl content (TPSA ~318 Ų) enhances water solubility compared to SGLT inhibitors (e.g., sotagliflozin, TPSA ~100 Ų) but limits membrane permeability .
  • Natural vs. Synthetic Origins : The target compound’s complex structure likely necessitates extraction from natural sources, whereas analogs like 4-nitrophenyl glucoside are synthetically optimized for stability .

Preparation Methods

Chemical Synthesis Strategies

Regioselective Glycosylation via Trichloroacetimidate Donors

The Koenigs-Knorr method, modified with trichloroacetimidate donors, is widely used for β-glycoside formation. Source demonstrates this approach in synthesizing structurally related glycosides:

  • Aglycone Preparation : The stilbene aglycone is synthesized via a Knoevenagel condensation between 4-hydroxybenzaldehyde and 2,4-dihydroxyacetophenone, followed by reduction to yield the diol intermediate.
  • Glycosyl Donor Activation : Peracetylated glucose is converted to a trichloroacetimidate donor (e.g., 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate ) using Cl3CCN and DBU.
  • Coupling Reaction : The aglycone is glycosylated under TMSOTf catalysis (-40°C to -20°C) to ensure β-selectivity, achieving yields of 71–74%.
Table 1: Key Parameters for Trichloroacetimidate-Based Glycosylation
Step Reagents/Conditions Yield Citation
Aglycone synthesis Knoevenagel condensation, LiAlH4 reduction 82.8%
Donor preparation Cl3CCN, DBU, CH2Cl2, 0°C 89%
Glycosylation TMSOTf, CH2Cl2, -40°C to -20°C 71.6%
Deprotection CH3ONa/CH3OH 75%

Friedel-Crafts Alkylation for Stilbene Formation

Source highlights Friedel-Crafts reactions for constructing aromatic ethers. For this compound:

  • Stilbene Synthesis : A Wittig reaction between 4-hydroxybenzyltriphenylphosphonium bromide and 2,4-dihydroxybenzaldehyde generates the (E)-stilbene core with >90% stereoselectivity.
  • Protection Strategy : Benzyl or acetyl groups protect phenolic hydroxyls during glycosylation.

One-Pot Glycosylation Using Perfluorosulfonic Acid Resins

Source describes a scalable method using perfluorosulfonic acid resins (e.g., Nafion®) in alcoholic solvents:

  • Conditions : Reaction at 120–170°C under autogenous pressure removes water, shifting equilibrium toward glycoside formation.
  • Yield : 65–78% for similar aryl glycosides, with minimal byproducts.

Enzymatic Synthesis Approaches

Glycosyltransferase-Mediated Coupling

Source reports glycosyltransferases (GTs) from Aspergillus niger for stereospecific glycosylation:

  • Substrate : UDP-glucose and unprotected aglycone.
  • Conditions : pH 7.0, 30°C, 24 hours.
  • Yield : 50–60%, with exclusive β-configuration.

Glycosidase Reverse Hydrolysis

Rutinosidases (EC 3.2.1.168) catalyze transglycosylation in aqueous-organic biphasic systems:

  • Solvent System : 30% DMSO, 50 mM acetate buffer (pH 5.0).
  • Yield : 40–55%, requiring post-reaction purification.
Table 2: Enzymatic vs. Chemical Synthesis Comparison
Parameter Chemical Synthesis Enzymatic Synthesis
Stereoselectivity High (β-selectivity) High (β-selectivity)
Yield 65–78% 40–60%
Scalability Industrial (kg-scale) Lab-scale (mg–g)
Environmental Impact Solvent-intensive Aqueous, low-waste
Citation

Challenges and Optimization Strategies

Regioselectivity in Glycosylation

The C-2 hydroxyl of the aglycone is highly nucleophilic, necessitating temporary protection (e.g., benzyl or silyl ethers) to avoid undesired O-6 or O-4 glycosylation. Source demonstrates that bulky solvents (e.g., m-xylene) improve regioselectivity by sterically hindering non-target hydroxyls.

Stereochemical Control

β-Selectivity is achieved using:

  • Participating Solvents : Nitromethane or dichloromethane stabilize oxocarbenium intermediates.
  • Catalysts : TMSOTf or BF3·OEt2 promote SN2-like mechanisms.

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